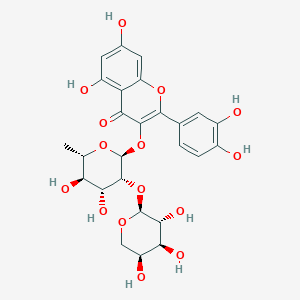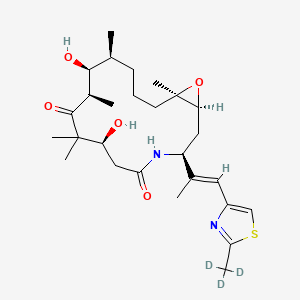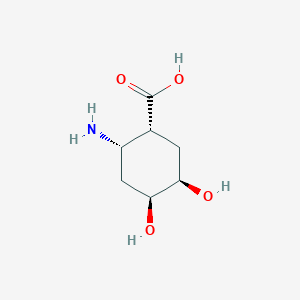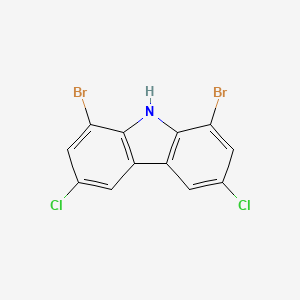
Quercitrin 2''-O-arabinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercitrin 2’‘-O-arabinoside is a glycoside derivative of quercetin, a flavonoid widely distributed in plants. This compound is formed by the attachment of an arabinose sugar molecule to quercitrin, which itself is a glycoside of quercetin and rhamnose. Quercitrin 2’'-O-arabinoside is known for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quercitrin 2’'-O-arabinoside typically involves the glycosylation of quercetin with arabinose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of quercitrin 2’‘-O-arabinoside may involve the extraction of quercetin from plant sources followed by glycosylation. The use of macroporous resin for the enrichment of quercitrin from plant extracts has been reported as an efficient and eco-friendly method . This approach can be scaled up for industrial applications, providing a sustainable source of quercitrin 2’'-O-arabinoside.
Analyse Chemischer Reaktionen
Types of Reactions
Quercitrin 2’'-O-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quercitrin 2’'-O-arabinoside, leading to the formation of quinones.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in the flavonoid structure.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often facilitated by acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quercitrin 2’'-O-arabinoside, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying glycosylation reactions and the stability of flavonoid glycosides.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for investigating cellular protection mechanisms and signaling pathways.
Medicine: Quercitrin 2’'-O-arabinoside has shown promise in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders due to its bioactive properties
Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Wirkmechanismus
The mechanism of action of quercitrin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, reducing the production of inflammatory cytokines.
Antimicrobial Action: It disrupts the cell membrane integrity of pathogens, leading to their inactivation.
Vergleich Mit ähnlichen Verbindungen
Quercitrin 2’'-O-arabinoside can be compared with other flavonoid glycosides such as:
Eigenschaften
Molekularformel |
C26H28O15 |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3/t8-,14-,17-,18-,20+,21+,24+,25-,26-/m0/s1 |
InChI-Schlüssel |
WRLBRIWXGBKVHQ-BSMATJIKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)













